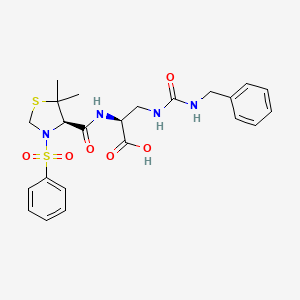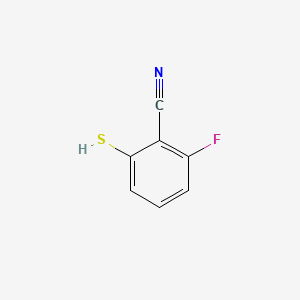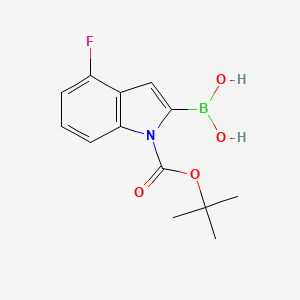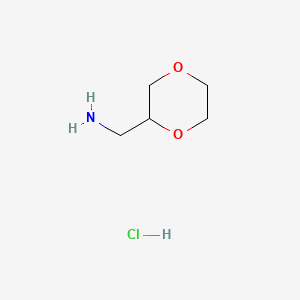
TC-I 15
説明
TC-I 15(cas 916734-43-5) is a highly potent, selective, allosteric small-molecule inhibitor of integrin α2β1 with IC50 of 12 nM; this compound has shown to prevent pathological thrombus formation .
科学的研究の応用
インテグリン受容体阻害
TC-I 15は、強力なα2β1インテグリン阻害剤です . インテグリンは、細胞-細胞および細胞-細胞外マトリックス相互作用を仲介する細胞表面受容体のファミリーであり、細胞の移動、増殖、生存、および分化に影響を与える可能性があります . したがって、this compoundは、これらの細胞プロセスに関連する研究に使用できる可能性があります。
抗血栓活性
This compoundは、生体内において抗血栓活性を示します . これは、多くの心臓血管疾患において重要な側面である血栓形成を予防できることを意味します。 したがって、血栓症またはその他の凝固障害に関連する研究または治療的用途に使用できる可能性があります .
他のインテグリンに対する選択性
This compoundは、1000nMを超える濃度で、αvβ3、α5β1、α6β1、およびαIIbβ3よりもα2β1に対して選択性を示します . この選択性は、さまざまなインテグリンの特定の役割を理解することを目的とした研究において、有用なツールとなり得ます .
コラーゲンIV産生の減少
This compoundは、糸球体細胞におけるコラーゲンIVの産生を減少させます . コラーゲンIVは、主に基底膜に見られるコラーゲンの一種であり、糸球体細胞は腎臓の血管周囲の特殊な細胞です。 これは、腎臓の機能または疾患に関連する研究において、潜在的な用途を示唆しています .
放射性医薬品研究
This compoundに直接関連していませんが、この化合物の名前には「Tc」が含まれており、これはテクネチウムの記号でもあります . テクネチウム-99mは、診断イメージングのための多くの放射性医薬品に使用されています
特性
IUPAC Name |
(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLHCUGVLCGKKX-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?
A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]
Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?
A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]
Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?
A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]
Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?
A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []
Q5: Are there any known off-target effects or limitations associated with the use of this compound?
A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)


![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)





